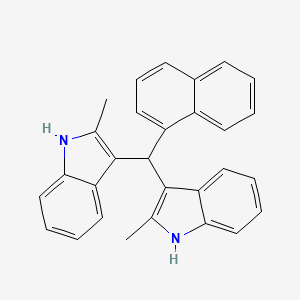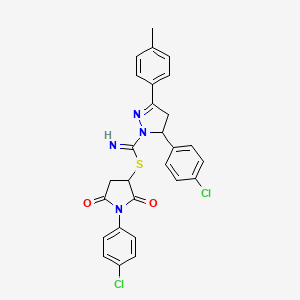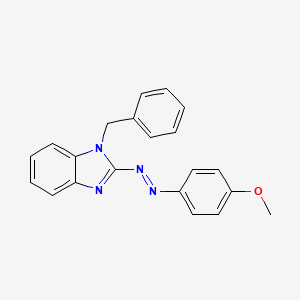
N-(2-cyclopentylpyrazol-3-yl)-2-(triazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopentylpyrazol-3-yl)-2-(triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrazole ring, a triazole ring, and an acetamide group, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopentylpyrazol-3-yl)-2-(triazol-1-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the pyrazole ring: This can be achieved through the reaction of a diketone with hydrazine.
Cyclopentyl substitution: Introduction of the cyclopentyl group to the pyrazole ring via alkylation.
Formation of the triazole ring: This can be done through a click chemistry reaction, such as the Huisgen cycloaddition between an azide and an alkyne.
Acetamide formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopentylpyrazol-3-yl)-2-(triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-cyclopentylpyrazol-3-yl)-2-(triazol-1-yl)acetamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclopentylpyrazol-3-yl)-2-(triazol-1-yl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.
N-(2-cyclopentylpyrazol-3-yl)-2-(triazol-1-yl)propionamide: Similar structure but with a propionamide group.
Uniqueness
N-(2-cyclopentylpyrazol-3-yl)-2-(triazol-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-cyclopentylpyrazol-3-yl)-2-(triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O/c19-12(9-17-8-7-13-16-17)15-11-5-6-14-18(11)10-3-1-2-4-10/h5-8,10H,1-4,9H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIFSAXAZBYNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NC(=O)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-3-({[(2-methoxy-1-naphthyl)methyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5041918.png)

![N-ethyl-N-[(1-methylimidazol-2-yl)methyl]-6-(oxan-4-ylamino)pyridine-3-carboxamide](/img/structure/B5041921.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5041930.png)
![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5041932.png)
![2-[1-ethyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B5041939.png)
![6-(4-propyl-1,4-diazepan-1-yl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5041941.png)

![N-[(2-methoxyphenyl)methyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B5041955.png)
![2-nitro-5-(propoxymethyl)-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5041960.png)


![4-methoxy-3-[4-(3-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5042008.png)
